molecular formula C18H22BrNO3S B12193349 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine

Cat. No.: B12193349
M. Wt: 412.3 g/mol
InChI Key: VEXZFAUAHBBWEF-UHFFFAOYSA-N
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Description

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound with the molecular formula C18H22BrNO3S and a molecular weight of 412.3412 This compound features a benzylamine group attached to a sulfonyl group, which is further substituted with a 4-bromo-3-pentyloxyphenyl moiety

Preparation Methods

The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Bromination: The starting material, a phenyl compound, undergoes bromination to introduce a bromine atom at the 4-position.

    Etherification: The brominated phenyl compound is then subjected to etherification with pentanol to introduce the pentyloxy group at the 3-position.

    Sulfonylation: The resulting compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated compound is reacted with benzylamine to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamine group can interact with receptors and other biological molecules, modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be compared with other similar compounds such as:

    [(4-Bromophenyl)sulfonyl]benzylamine: Lacks the pentyloxy group, which may affect its reactivity and biological activity.

    [(4-Bromo-3-methoxyphenyl)sulfonyl]benzylamine: Contains a methoxy group instead of a pentyloxy group, which can influence its solubility and interaction with biological targets.

    [(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C18H22BrNO3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-benzyl-4-bromo-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C18H22BrNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3

InChI Key

VEXZFAUAHBBWEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br

Origin of Product

United States

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